Consiculine

Vue d'ensemble

Description

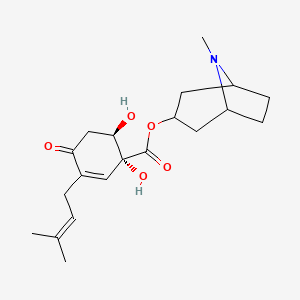

Consiculine is a compound derived from the plant species Consiculus, which is native to South America. It is a naturally occurring alkaloid that has been studied extensively in recent years for its potential medicinal properties. This compound has been found to have a wide range of effects on the body, including anti-inflammatory, anti-oxidative, and anti-cancer properties. This compound has been studied in both in vitro and in vivo models, and has been found to have potential as a therapeutic agent for a variety of diseases.

Applications De Recherche Scientifique

Tropane Alkaloids and Consiculine

Research has identified unique tropane alkaloids, including this compound, in Convolvulus species. These alkaloids are characterized by their distinct acyl residues formed by consiculic acid and its derivatives. This discovery broadens the scope of naturally occurring chemical compounds for potential therapeutic and pharmacological studies (Jenett-Siems et al., 1998).

Extracellular Vesicles in Biomedical Research

While not directly related to this compound, recent advancements in the study of urinary extracellular vesicles (uEVs) highlight the potential of natural compounds in biomedical research. These vesicles are instrumental in reflecting molecular processes and physiological conditions, providing insights for developing innovative diagnostic and therapeutic methods (Erdbrügger et al., 2021).

Production and Use of Inulin

Another tangent to this compound research is the exploration of inulin, a natural compound with therapeutic properties. The study discusses the legal mechanisms and technological methods for producing inulin, emphasizing its role in functional food production and medical applications (Botsyurko et al., 2022).

Polygenic Risk Score Software

In the broader context of genetic research, software like PRSice-2 facilitates large-scale data analyses, including the assessment of genetic predispositions potentially influenced by compounds like this compound. Such tools are crucial for advancing personalized medicine and understanding the genetic implications of various substances (Choi & O’Reilly, 2019).

Botulinum Neurotoxins and Therapeutic Proteins

Research on Botulinum neurotoxins (BoNTs) provides insights into the therapeutic applications of potent biological compounds. BoNTs, like this compound, are an example of substances used for various medical purposes due to their specific physiological effects (Chen, 2012).

Clinical Research in Blood Glucose Monitoring

The field of clinical research, including studies on blood glucose monitoring, parallels the potential clinical applications of this compound. Understanding how biological compounds affect physiological parameters is essential for developing effective treatments (Klonoff et al., 2008).

Propriétés

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (1R,6R)-1,6-dihydroxy-3-(3-methylbut-2-enyl)-4-oxocyclohex-2-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO5/c1-12(2)4-5-13-11-20(25,18(23)10-17(13)22)19(24)26-16-8-14-6-7-15(9-16)21(14)3/h4,11,14-16,18,23,25H,5-10H2,1-3H3/t14?,15?,16?,18-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZLEIVXMIJPPH-JETMDNNTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(C(CC1=O)O)(C(=O)OC2CC3CCC(C2)N3C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C[C@@]([C@@H](CC1=O)O)(C(=O)OC2CC3CCC(C2)N3C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B3034693.png)

![8-Bromoimidazo[1,2-a]pyridin-2-amine HCl](/img/structure/B3034698.png)

![2-(2,6-Dichlorophenyl)-2-{6-[(2,4-difluorophenyl)sulfanyl]-3-pyridazinyl}acetamide](/img/structure/B3034703.png)